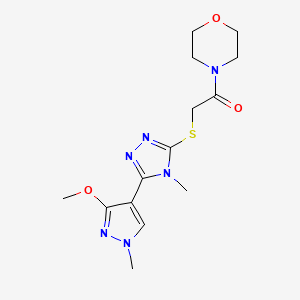
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a useful research compound. Its molecular formula is C14H20N6O3S and its molecular weight is 352.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, also known as 2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one, is a pyrazole-bearing compound . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing leishmaniasis and malaria .
Mode of Action
The compound interacts with the parasites causing leishmaniasis and malaria, leading to their death .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, leading to their death .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can effectively kill the parasites causing leishmaniasis and malaria .
生物活性
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a novel synthetic derivative that integrates a pyrazole and triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrazole Ring : Contributes to the compound's pharmacological properties.
- Triazole Ring : Known for its role in various biological activities, including anticancer and antimicrobial effects.
- Morpholino Group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole and triazole rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | |
| T47D (Breast Cancer) | 27.3 | |
| MCF-7 (Breast Cancer) | Significant |
In vitro studies have shown that the compound exhibits selective cytotoxicity against cancer cells while having minimal effects on normal cells, suggesting a potential therapeutic index suitable for further development.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties. In particular, derivatives of triazoles have been reported to possess significant antibacterial activity:
These findings indicate that the compound could be explored as a lead structure for developing new antimicrobial agents.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger programmed cell death in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity may stem from interference with bacterial cell wall integrity.
Case Studies
A notable case study involved the evaluation of a related pyrazole-triazole compound in a preclinical model of breast cancer. The study demonstrated significant tumor regression in treated animals compared to controls, highlighting the potential for similar compounds to be developed into effective cancer therapies.
属性
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3S/c1-18-8-10(13(17-18)22-3)12-15-16-14(19(12)2)24-9-11(21)20-4-6-23-7-5-20/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZYHJRLHHUTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














